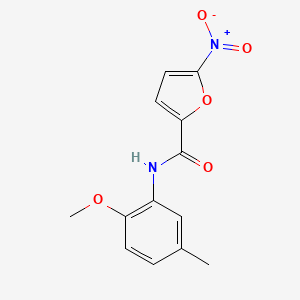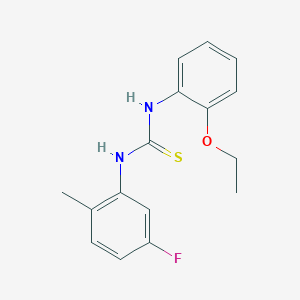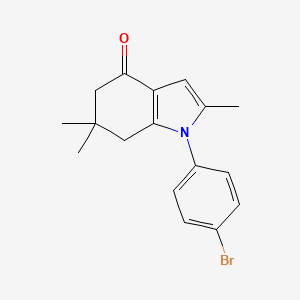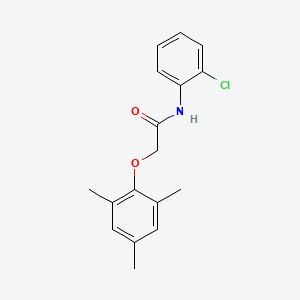
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. It is also known as Dicoumarol and is a potent anticoagulant that inhibits vitamin K epoxide reductase. The compound was first discovered in 1940 and has since been extensively studied for its scientific research applications.
Mechanism of Action
Dicoumarol acts as an anticoagulant by inhibiting vitamin K epoxide reductase, an enzyme that is responsible for the regeneration of vitamin K. Vitamin K is an essential cofactor in the coagulation process, and its inhibition leads to the depletion of functional clotting factors such as prothrombin and factors VII, IX, and X. As a result, Dicoumarol prevents the formation of blood clots and is used in the treatment and prevention of thrombosis.
Biochemical and Physiological Effects:
Dicoumarol has several biochemical and physiological effects. The compound inhibits the synthesis of clotting factors in the liver and prevents the formation of blood clots. Dicoumarol has also been shown to have anti-inflammatory and antioxidant properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
Dicoumarol has several advantages for lab experiments. The compound is readily available, and its mechanism of action is well understood, making it an ideal tool for the study of blood coagulation. However, Dicoumarol has some limitations, including its narrow therapeutic window and the potential for bleeding complications.
Future Directions
There are several future directions for the study of Dicoumarol. One area of research is the development of new anticoagulant drugs that target vitamin K epoxide reductase. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Dicoumarol and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, the genetic basis of thrombosis and the role of vitamin K in the coagulation process continue to be areas of active research.
Synthesis Methods
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one can be synthesized through various methods. One of the most common methods is the condensation of 4-hydroxycoumarin with diacetyl in the presence of a base such as potassium hydroxide. The reaction yields Dicoumarol in high yields and purity.
Scientific Research Applications
Dicoumarol has been extensively studied for its scientific research applications. The compound is widely used as a tool in the study of blood coagulation and has been used to investigate the mechanism of action of anticoagulant drugs such as warfarin. Dicoumarol has also been used to study the role of vitamin K in the coagulation process and to investigate the genetic basis of thrombosis.
properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-10-11(2)17(20)22-16-12(3)14(8-7-13(10)16)21-9-15(19)18(4,5)6/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRTHZFBHCULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)



![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)

